Zafirlukast m-Tolyl Isomer-d7
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Overview
Description
Zafirlukast m-Tolyl Isomer-d7 is a deuterium-labeled analog of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. The compound has a molecular formula of C31H26D7N3O6S and a molecular weight of 582.72 . It is used in proteomics research and other scientific studies .
Preparation Methods
The synthesis of Zafirlukast m-Tolyl Isomer-d7 involves the incorporation of deuterium atoms into the Zafirlukast molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and typically involve custom synthesis . The preparation of this compound is carried out under controlled laboratory conditions to ensure the incorporation of deuterium at specific positions in the molecule .
Chemical Reactions Analysis
Zafirlukast m-Tolyl Isomer-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reactions involving nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zafirlukast m-Tolyl Isomer-d7 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is utilized in proteomics research to study protein interactions and functions . Additionally, it is used in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of Zafirlukast and its analogs . The compound’s deuterium labeling makes it valuable for mass spectrometry studies, allowing for precise tracking and quantification of the compound in biological systems .
Mechanism of Action
Zafirlukast m-Tolyl Isomer-d7 exerts its effects by acting as a leukotriene receptor antagonist. It selectively and competitively inhibits the binding of leukotrienes D4 and E4 to the cysteinyl leukotriene receptor 1 (CysLT1), thereby reducing bronchoconstriction, mucus production, and inflammation in the airways . This mechanism of action is similar to that of Zafirlukast, making the deuterium-labeled analog useful for studying the pharmacological effects of leukotriene receptor antagonists .
Comparison with Similar Compounds
Zafirlukast m-Tolyl Isomer-d7 is compared with other similar compounds such as Zafirlukast-d7, Zafirlukast p-Tolyl Isomer-d7, and Decyclopentyl Zafirlukast-d3 Methyl Ester . These compounds share similar molecular structures but differ in the specific positions and number of deuterium atoms incorporated. The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C31H33N3O6S |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,6D,7D,10D,15D |
InChI Key |
CXQBGQANHHFUKA-QRAXOWDBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
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